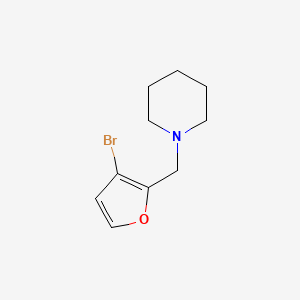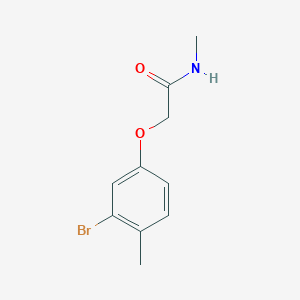
3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione
説明
“3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione” is a chemical compound with the molecular formula C12H10BrNO3 . It has a molecular weight of 296.12 g/mol . The IUPAC name for this compound is 3-bromo-1-(4-ethoxyphenyl)pyrrole-2,5-dione .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione” include a molecular weight of 296.12 g/mol, a topological polar surface area of 46.6 Ų, and a complexity of 359 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds .科学的研究の応用
Highly Luminescent Polymers
The compound 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione has been utilized in the synthesis of polymers with significant luminescence properties. Polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence, high quantum yield, and distinct optical and electrochemical properties. These polymers are soluble in common organic solvents and are potential candidates for applications requiring luminescent materials (Zhang & Tieke, 2008).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have been synthesized and proven to be effective corrosion inhibitors for carbon steel in hydrochloric acid medium. These derivatives, including 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), demonstrate increased inhibition efficiency with concentration and adhere to steel surfaces predominantly through a chemisorption process (Zarrouk et al., 2015).
Antimicrobial Activity
Compounds synthesized from 1-phenyl-1H-pyrrole-2,5-dione derivatives have been studied for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as yeasts. These studies are crucial for developing new compounds with potential applications in combating microbial infections (Holota et al., 2020).
Electrochemical and Photovoltaic Applications
Derivatives of 1H-pyrrole-2,5-dione, such as deeply colored polymers containing isoDPP units, have been synthesized for potential use in electronic applications. These polymers exhibit unique optical properties, good solubility in organic solvents, and high photochemical stability, making them suitable for applications like electrochromic displays and photovoltaic devices (Welterlich, Charov, & Tieke, 2012).
特性
IUPAC Name |
3-bromo-1-(4-ethoxyphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-9-5-3-8(4-6-9)14-11(15)7-10(13)12(14)16/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREKWVBIXGJZSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C=C(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




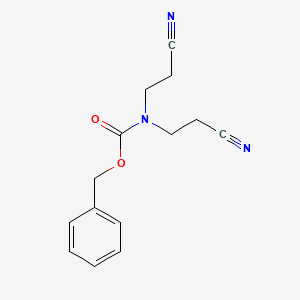
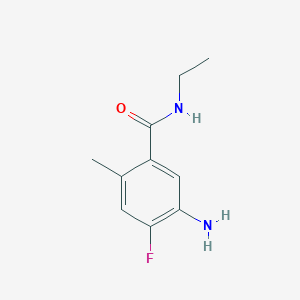
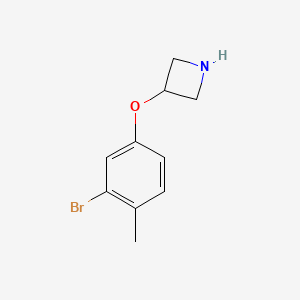

![1-[(3-Bromophenyl)methyl]-3-fluoroazetidine](/img/structure/B1383921.png)

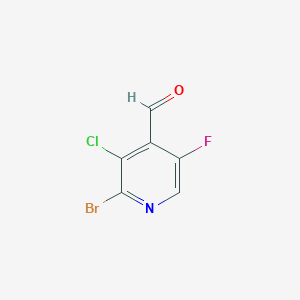
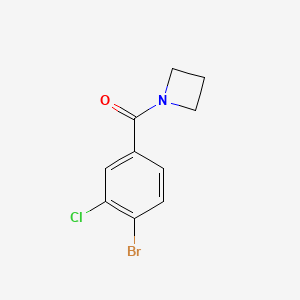
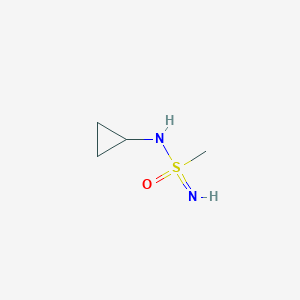
![1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole](/img/structure/B1383933.png)
